Acetamide, N,N'-(2-nitro-1,4-phenylene)bis-
Description
Electronic and Steric Effects
- Nitro group (position 2) : Acts as a strong electron-withdrawing group, deactivating the ring and directing electrophilic substitution to meta positions relative to itself.
- Acetamide groups (positions 1 and 4) : Electron-donating via resonance, creating partial positive charges on the nitrogen atoms.
Conformational Flexibility
- Acetamide rotations : The acetamide substituents exhibit limited rotational freedom due to steric hindrance between the nitro group and adjacent hydrogen atoms.
- Nitro group orientation : Restricted to a planar configuration relative to the benzene ring, enhancing conjugation with the π-electron system.
Crystallographic Data and Solid-State Arrangement
No direct crystallographic data for Acetamide, N,N'-(2-nitro-1,4-phenylene)bis- is publicly available. However, insights can be inferred from analogous compounds:
| Property | Para-Substituted Derivatives | Ortho/ Meta Isomers |
|---|---|---|
| Hydrogen Bonding | Intermolecular N-H⋯O | Intramolecular |
| Crystal Packing | Planar layers | Herringbone patterns |
| Solubility | Moderate (polar groups) | Variable |
For example, the ortho isomer (N,N'-(1,2-phenylene)diacetamide) exhibits intramolecular hydrogen bonding between adjacent acetamide groups, leading to a twisted conformation.
Comparative Analysis with Ortho- and Meta-Substituted Isomers
Structural Differences
| Isomer | Substituent Positions | Molecular Formula | CAS Number |
|---|---|---|---|
| Para (Target) | 1,4 (acetamide), 2 (nitro) | C₁₀H₁₁N₃O₄ | 5345-53-9 |
| Ortho | 1,2 (acetamide), 2 (nitro) | C₁₀H₁₂N₂O₂ | 2050-85-3 |
| Meta | 1,3 (acetamide), 2 (nitro) | C₁₀H₁₁N₃O₄ | 116423-87-1 |
Electronic and Reactivity Trends
| Property | Para Isomer | Ortho Isomer | Meta Isomer |
|---|---|---|---|
| Electron Density | Moderate (balanced) | High (adjacent EDGs) | Low (nitro dominance) |
| Reactivity | Moderate electrophilic | High (ortho effect) | Low (deactivation) |
Biological Activity
Antimicrobial studies on related compounds reveal:
| Compound | Target Organism | Zone of Inhibition (mm) |
|---|---|---|
| Para-Nitro (3a) | MRSA | 8–12 |
| Meta-Nitro (3d) | MRSA | 34 |
| Ortho-Nitro | E. coli | 12 |
The meta-nitro isomer demonstrates superior antimicrobial activity due to enhanced electron withdrawal and target binding affinity.
Properties
IUPAC Name |
N-(4-acetamido-3-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4/c1-6(14)11-8-3-4-9(12-7(2)15)10(5-8)13(16)17/h3-5H,1-2H3,(H,11,14)(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBLBSKESAEFTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063802 | |
| Record name | Acetamide, N,N'-(2-nitro-1,4-phenylene)bis- | |
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Molecular Weight |
237.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5345-53-9 | |
| Record name | N,N′-(2-Nitro-1,4-phenylene)bis[acetamide] | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N,N'-(2-Nitro-1,4-phenylene)bis(acetamide) | |
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| Record name | Acetamide, N,N'-(2-nitro-1,4-phenylene)bis- | |
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| Record name | Acetamide, N,N'-(2-nitro-1,4-phenylene)bis- | |
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| Record name | N,N'-(2-nitro-1,4-phenylene)bis(acetamide) | |
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| Record name | N,N'-(2-Nitro-1,4-phenylene)bis(acetamide) | |
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Mechanism of Action
Target of Action
It is believed that the compound interacts with various receptors and enzymes in the body, similar to other nitrobenzene derivatives.
Mode of Action
These metabolites then interact with their targets, leading to various physiological changes.
Biochemical Pathways
It is likely that the compound affects multiple pathways due to its complex structure and potential for metabolic transformations.
Pharmacokinetics
The compound’s molecular weight (23721200 g/mol) and other physical properties suggest that it may have good bioavailability.
Result of Action
Given the compound’s structural similarity to other nitrobenzene derivatives, it may have similar effects, such as inducing changes in cellular signaling pathways.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,4-Diacetamino-2-nitrobenzene. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other compounds can influence the compound’s metabolism and its interactions with its targets.
Biological Activity
Acetamide, N,N'-(2-nitro-1,4-phenylene)bis- is an organic compound with significant potential in various biological applications. It is characterized by its unique chemical structure, which includes two acetamido groups and two nitro groups attached to a phenylene backbone. This structure imparts distinct biological activities that have been the subject of recent research.
Chemical Structure and Properties
The molecular formula of Acetamide, N,N'-(2-nitro-1,4-phenylene)bis- is . Its chemical structure can be represented as follows:
This compound's properties are influenced by the presence of nitro groups, which can participate in various chemical reactions and interactions with biological molecules.
The biological activity of Acetamide, N,N'-(2-nitro-1,4-phenylene)bis- is primarily attributed to its ability to interact with biomolecules. The nitro groups can undergo redox reactions, while the acetamido groups facilitate hydrogen bonding with biological targets. These interactions can modulate enzyme activity and receptor functions, leading to various biological effects.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. For instance, derivatives of related compounds have demonstrated significant activity against pathogenic bacteria. The minimum inhibitory concentration (MIC) for some derivatives was found to be as low as 0.22 to 0.25 μg/mL against certain strains like Staphylococcus aureus and Staphylococcus epidermidis .
Case Studies and Experimental Data
- Antimicrobial Evaluation : A study evaluated the antimicrobial activity of synthesized derivatives of Acetamide, N,N'-(2-nitro-1,4-phenylene)bis-. The results indicated that these compounds exhibited bactericidal effects and were effective in inhibiting biofilm formation .
- Molecular Docking Studies : Molecular docking simulations revealed strong binding affinities between the compound and critical proteins involved in cancer pathways such as TP53 and NF-kB. The binding energies ranged from -10.0 to -11.8 kJ/mol, indicating potential therapeutic applications in cancer treatment .
- Pharmacokinetic Analysis : The compound has been analyzed using High-Performance Liquid Chromatography (HPLC), demonstrating its suitability for pharmacokinetic studies due to its stability under various conditions .
Data Table: Summary of Biological Activities
| Biological Activity | Findings |
|---|---|
| Antimicrobial Activity | MIC values: 0.22 - 0.25 μg/mL against pathogens |
| Binding Affinity (Molecular Docking) | TP53: -11.8 kJ/mol; NF-kB: -10.9 kJ/mol |
| HPLC Analysis | Suitable for pharmacokinetics |
| Enzyme Interaction | Modulates enzyme activity through redox reactions |
Scientific Research Applications
Analytical Applications
1. High-Performance Liquid Chromatography (HPLC)
Acetamide, N,N'-(2-nitro-1,4-phenylene)bis- can be effectively analyzed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid; however, for mass spectrometry applications, formic acid is recommended instead of phosphoric acid. This method allows for the separation and purification of the compound from impurities, making it useful in pharmacokinetic studies and quality control in pharmaceutical formulations .
| Method | Mobile Phase | Notes |
|---|---|---|
| HPLC | Acetonitrile, Water, Phosphoric Acid | For MS: replace phosphoric acid with formic acid |
| UPLC | Smaller 3 µm particle columns | Suitable for fast analysis |
Case Studies
Case Study 1: Pharmacokinetics of Acetamide Derivatives
A study focused on the pharmacokinetics of acetamide derivatives showed that compounds with similar structures exhibit varied absorption rates and bioavailability depending on their molecular modifications. The nitro group in N,N'-(2-nitro-1,4-phenylene)bis-acetamide was hypothesized to influence these parameters significantly .
Case Study 2: Environmental Toxicology
Research has also been conducted on the environmental impact of nitro-substituted acetamides. The compound's stability and degradation pathways in various environmental conditions were analyzed to assess its potential toxicity and persistence in ecosystems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variation on the Phenylene Core
N,N'-(2-Methyl-1,4-phenylene)bis(N-acetylacetamide)
- Formula : C₁₅H₁₈N₂O₄ (MW: 290.31 g/mol).
- Key Differences : Replaces the nitro group with a methyl group (electron-donating).
- Implications : Enhanced lipophilicity (logP ~0.66 vs. nitro analog’s logP 0.66) but reduced electrophilicity. Lacks nitro-associated redox activity, making it less reactive in radical reactions .
N,N'-(2,5-Dichloro-1,4-phenylene)bis(acetoacetamide)
- Formula : C₁₀H₁₀Cl₂N₂O₄ (hypothetical based on ).
- Key Differences : Chloro substituents (electron-withdrawing but less so than nitro).
- Implications : Moderate reactivity compared to nitro derivatives. Chloro groups enhance stability against hydrolysis but may reduce solubility in polar solvents .
N,N'-(Sulfonylbis(1,4-phenylene))bis(chloroacetamide)
- Formula : C₁₆H₁₄Cl₂N₂O₅S (MW: 413.27 g/mol).
- Key Differences : Incorporates a sulfonyl linker between phenylene units, with chloro substituents.
- Implications: Sulfonyl groups increase rigidity and thermal stability.
Core Structure Modifications
Bis-pyrimidine Acetamides (Compounds 12–17)
- Example: N,N′-(6,6′-(1,4-Phenylene)bis(4-(4-nitrophenyl)pyrimidine-6,2-diyl))bis(2-((2-fluorophenyl)amino)acetamide) (Compound 12).
- Key Differences : Pyrimidine rings replace benzene, introducing nitrogen heteroatoms. Fluorophenyl groups add steric bulk.
- Higher molecular weights (~600–700 g/mol) reduce solubility compared to the simpler nitroacetamide .
N,N'-Diacetyl-1,4-phenylenediamine (CAS 140-50-1)
Data Tables
Table 1. Structural and Physical Properties
Table 2. Reactivity and Stability Comparison
Key Research Findings
- Electron-Withdrawing Effects : Nitro-substituted derivatives exhibit higher reactivity in nucleophilic aromatic substitution (SNAr) compared to methyl or chloro analogs, making them valuable in synthesizing heterocyclic pharmaceuticals .
- Biological Activity : Bis-pyrimidine analogs (e.g., Compound 12) show selective cytotoxicity against cancer cells (e.g., MDA-MB-231), attributed to fluorophenyl and nitro motifs enhancing DNA intercalation .
- Analytical Utility : The nitro group in Acetamide, N,N'-(2-nitro-1,4-phenylene)bis- allows sensitive detection via UV-HPLC (λmax ~254 nm), whereas methyl or chloro analogs require derivatization for similar sensitivity .
Preparation Methods
Direct Acylation of 2-nitro-1,4-phenylenediamine with Acetic Acid or Derivatives
The most straightforward method to prepare Acetamide, N,N'-(2-nitro-1,4-phenylene)bis- involves the reaction of 2-nitro-1,4-phenylenediamine with acetic acid or acetic anhydride under controlled conditions. This reaction forms the bis-acetamide through nucleophilic attack of the amine groups on the acylating agent.
-
- Solvent: Commonly dichloromethane or other inert organic solvents.
- Coupling reagents: Carbodiimides such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and additives like HOBt (1-hydroxybenzotriazole) are often used to facilitate amide bond formation.
- Temperature: Typically room temperature to mild heating.
- Reaction time: Approximately 12-24 hours to ensure complete conversion.
-
- Activation of carboxyl group by carbodiimide reagent.
- Nucleophilic attack by amine groups on the activated intermediate.
- Formation of amide bonds with release of urea byproducts.
This method is widely used due to its mild conditions and high selectivity for amide bond formation.
Stepwise Synthesis via Protection and Deprotection Strategies
In some cases, to improve selectivity and yield, the synthesis may involve protection of one amine group, followed by selective acylation and subsequent deprotection and second acylation. This approach is more complex but allows for better control over substitution patterns, especially important when the nitro group affects reactivity.
- Use of protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl).
- Sequential acylation steps with acetic anhydride or acetyl chloride.
- Final deprotection under acidic or basic conditions.
This method is mainly applied in research settings where regioselectivity is critical.
Reduction of Nitro-Substituted Precursors Followed by Acylation
Another route involves first synthesizing the nitro-substituted phenylenediamine via reduction of corresponding nitroaromatic precursors, followed by acylation to form the bis-acetamide.
-
- Catalytic hydrogenation or chemical reduction (e.g., using zinc powder in acidic medium).
- Control of reaction conditions to avoid over-reduction or side reactions.
-
- Similar to direct acylation methods described above.
This route is useful when starting materials are nitro-substituted aromatic compounds that require conversion to diamines before acylation.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Direct Acylation with Acetic Acid + EDCI/HOBt | 2-nitro-1,4-phenylenediamine, acetic acid, EDCI, HOBt, DCM, RT, 16 h | Mild conditions, high selectivity | Requires coupling reagents, longer reaction time | 70-85 |
| Protection/Deprotection Strategy | Boc or Fmoc protection, acetic anhydride, acidic/basic deprotection | High regioselectivity | Multi-step, time-consuming | 60-75 |
| Reduction of Nitro Precursor + Acylation | Nitroaromatic precursor, Zn/HCl or catalytic hydrogenation, then acylation | Access from nitroaromatics | Requires reduction step, possible side reactions | 65-80 |
Research Findings and Optimization
Effect of Nitro Group: The electron-withdrawing nitro substituent at the 2-position decreases the nucleophilicity of the amine groups, which can slow down acylation reactions. Use of coupling reagents like EDCI and HOBt significantly enhances the reaction rate and yield by activating the carboxyl groups.
Solvent Choice: Dichloromethane is preferred due to its inertness and ability to dissolve both reactants and coupling reagents efficiently. Alternative solvents such as DMF or THF can be used but may require longer reaction times.
Temperature Control: Maintaining room temperature or slightly elevated temperatures (up to 40 °C) prevents decomposition of sensitive intermediates and side reactions.
Purification: The product is typically purified by recrystallization from suitable solvents or by chromatographic techniques to achieve high purity for research or industrial applications.
Q & A
Q. What synthetic methodologies are recommended for preparing Acetamide, N,N'-(2-nitro-1,4-phenylene)bis-?
The compound can be synthesized via condensation reactions between nitro-substituted phenylenediamine derivatives and acetylating agents. For example, nitro-substituted 1,4-phenylenediamine intermediates may react with acetyl chloride or acetic anhydride under controlled conditions (e.g., reflux in anhydrous solvents like acetonitrile or DMF). Purification typically involves recrystallization from ethanol or aqueous ethanol, with yields optimized by adjusting stoichiometry and reaction time . Characterization should include H/C NMR to confirm bis-acetamide linkage and nitro-group positioning.
Q. How can researchers validate the purity and structural integrity of this compound?
Purity assessment requires a combination of:
- Chromatography : HPLC with UV detection (λ ~254 nm) to identify impurities.
- Spectroscopy : H/C NMR to verify aromatic proton environments and acetamide carbonyl signals (~168-170 ppm in C NMR).
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] for CHNO, expected m/z ≈ 261.07) . Cross-validation with elemental analysis (C, H, N) is recommended to resolve spectral ambiguities .
Q. What are the critical storage conditions to maintain stability?
Store in airtight containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Optimal conditions include a dry, cool environment (4°C) away from light. Avoid proximity to strong acids/bases or reducing agents due to the nitro group’s redox sensitivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for structurally similar bis-acetamide derivatives?
Discrepancies in NMR or IR spectra often arise from conformational flexibility or solvent effects. For example, acetamide carbonyl shifts may vary due to hydrogen bonding. Strategies include:
Q. What experimental design considerations are essential for studying this compound’s reactivity in cross-coupling reactions?
The nitro group acts as both an electron-withdrawing substituent and a potential leaving group. To exploit its reactivity:
- Use palladium catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura coupling with boronic acids, targeting nitro-to-aryl substitution.
- Optimize solvent polarity (e.g., DMF/HO mixtures) and base strength (e.g., KCO) to balance reaction rate and byproduct formation . Monitor reaction progress via TLC and isolate intermediates to map mechanistic pathways.
Q. How can researchers assess the compound’s potential in polymer or coordination chemistry?
The bis-acetamide moiety can act as a ligand or monomer. For polymer synthesis:
- Polycondensation : React with diols or diamines under Mitsunobu conditions to form polyamides.
- Coordination complexes : Test metal-binding affinity (e.g., with Cu or Ni) using UV-Vis titration and Job’s method to determine stoichiometry . Thermal stability (TGA/DSC) and solubility profiles should guide material applications.
Q. What strategies mitigate challenges in biological activity studies (e.g., cytotoxicity assays)?
The nitro group may confer redox activity, complicating cytotoxicity interpretation. Mitigation approaches:
- Control experiments : Compare with nitro-free analogs to isolate nitro-specific effects.
- Metabolic stability assays : Use liver microsomes to assess nitro-reduction pathways.
- Apoptosis assays : Combine Annexin V/PI staining with caspase-3 activation studies to differentiate necrotic vs. apoptotic mechanisms .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental spectral data?
Example: If DFT-predicted H NMR shifts deviate >0.5 ppm from observed values:
Q. Why might batch-to-batch variability occur in synthesis, and how is it controlled?
Variability often stems from nitro-group reduction side reactions. Solutions include:
- Strict anhydrous conditions and degassed solvents to prevent unintended reduction.
- Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
